molecular formula C22H36O3 B600545 Larixol acetate CAS No. 4608-49-5

Larixol acetate

Cat. No.: B600545
CAS No.: 4608-49-5
M. Wt: 348.52
InChI Key:
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Description

Larixol acetate is a labdane-type diterpenoid derived from the oleoresin of European larch (Larix decidua Mill.). It is widely recognized for its applications in organic synthesis and its biological activities. The compound has garnered significant attention due to its unique chemical properties and potential therapeutic benefits .

Mechanism of Action

Target of Action

Larixol acetate primarily targets the Transient Receptor Potential Canonical 6 (TRPC6) . TRPC6 is a nonselective and Ca2+ permeable cation channel that mediates pathophysiological responses within pulmonary and renal diseases .

Mode of Action

This compound acts as a blocker of Ca2+ entry and ionic currents through diacylglycerol- or receptor-activated recombinant TRPC6 channels . It exhibits approximately 12- and 5-fold selectivity compared with its closest relatives TRPC3 and TRPC7, respectively .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of Ca2+ entry into cells via the TRPC6 channels . By blocking these channels, this compound can modulate the downstream effects of these pathways, which include various cellular processes that depend on Ca2+ signaling.

Pharmacokinetics

It has been found to be a potent inhibitor of recombinant trpc6, with an ic50 value of 01–06 µM . This suggests that this compound has a strong affinity for its target, which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Ca2+ entry and ionic currents through TRPC6 channels . This can lead to a decrease in the pathophysiological responses mediated by TRPC6, such as those seen in pulmonary and renal diseases . In addition, this compound has been shown to prevent acute hypoxia-induced vasoconstriction in isolated mouse lungs .

Biochemical Analysis

Biochemical Properties

Larixol acetate interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the activity of transient receptor potential canonical 6 (TRPC6), a protein involved in various cellular processes .

Cellular Effects

This compound influences cell function by interacting with cell signaling pathways. Specifically, it inhibits the activity of TRPC6, thereby affecting the cellular processes regulated by this protein .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of TRPC6, which can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, intrathecal administration of this compound has been shown to reduce mechanical and cold allodynia in a rat model of neuropathic pain induced by spared nerve injury .

Preparation Methods

The synthesis of larixol acetate typically involves the acetylation of larixol. One common method includes the use of acetyl chloride in the presence of N,N-dimethylacetamide. The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity . Industrial production methods may involve large-scale extraction from natural sources followed by chemical modification to obtain the desired acetate form .

Chemical Reactions Analysis

Larixol acetate undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

Larixol acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Larixol acetate is unique among labdane-type diterpenoids due to its specific inhibition of TRPC6 channels. Similar compounds include:

    Larixol: The parent compound, which also exhibits biological activity but lacks the acetyl group.

    Forskolin: Another labdane diterpenoid known for its ability to activate adenylate cyclase.

    Steviol: A diterpenoid glycoside with sweetening properties.

Compared to these compounds, this compound’s selective inhibition of TRPC6 channels makes it particularly valuable for specific therapeutic applications .

Properties

CAS No.

4608-49-5

Molecular Formula

C22H36O3

Molecular Weight

348.52

Origin of Product

United States

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